
N-(4-Methylphenyl)octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methylphenyl)octanamide: is an organic compound with the molecular formula C15H23NO It is an amide derivative, characterized by the presence of an octanamide chain attached to a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylphenyl)octanamide typically involves the reaction of 4-methylbenzoic acid with octanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired amide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-Methylphenyl)octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed:
Oxidation: Formation of 4-methylbenzoic acid and octanoic acid.
Reduction: Formation of 4-methylphenylamine and octylamine.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: N-(4-Methylphenyl)octanamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the study of reaction mechanisms.
Biology: In biological research, this compound may be used to study the interactions of amide compounds with biological molecules. It can also serve as a model compound for understanding the behavior of amides in biological systems.
Medicine: While specific medical applications of this compound are not well-documented, amide derivatives are often explored for their potential pharmacological properties. This compound could be investigated for its potential as a drug candidate or as a precursor in drug synthesis.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials. Its properties make it suitable for applications in coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)octanamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The amide group can form hydrogen bonds with other molecules, while the hydrophobic octanamide chain can interact with non-polar environments. These interactions can influence the compound’s behavior in chemical reactions and biological systems.
Comparison with Similar Compounds
N-(4-Methoxyphenyl)octanamide: Similar structure but with a methoxy group instead of a methyl group.
N-(4-Chlorophenyl)octanamide: Similar structure but with a chlorine atom instead of a methyl group.
N-(4-Nitrophenyl)octanamide: Similar structure but with a nitro group instead of a methyl group.
Uniqueness: N-(4-Methylphenyl)octanamide is unique due to the presence of the 4-methyl group, which can influence its reactivity and interactions. The methyl group can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds.
Properties
CAS No. |
52097-65-1 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N-(4-methylphenyl)octanamide |
InChI |
InChI=1S/C15H23NO/c1-3-4-5-6-7-8-15(17)16-14-11-9-13(2)10-12-14/h9-12H,3-8H2,1-2H3,(H,16,17) |
InChI Key |
ICXCDRKZZJDRRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-](/img/structure/B13761167.png)


![Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13761194.png)






![barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13761250.png)

